1-Benzyl-3-carbamoylpyrazin-1-ium bromide
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Overview
Description
1-Benzyl-3-carbamoylpyrazin-1-ium bromide is a chemical compound with the molecular formula C₁₂H₁₂BrN₃O and a molecular weight of 294.15 g/mol It is characterized by its pyrazine ring structure, which is substituted with a benzyl group and a carbamoyl group, and is paired with a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-carbamoylpyrazin-1-ium bromide typically involves the reaction of pyrazine derivatives with benzyl bromide and a suitable carbamoylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-carbamoylpyrazin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl pyrazine oxides, while reduction could produce benzyl amines .
Scientific Research Applications
1-Benzyl-3-carbamoylpyrazin-1-ium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-carbamoylpyrazin-1-ium bromide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-carbamoylpyridin-1-ium bromide: Similar in structure but with a pyridine ring instead of a pyrazine ring.
1-Benzyl-3-carbamoylquinolin-1-ium bromide:
Uniqueness
1-Benzyl-3-carbamoylpyrazin-1-ium bromide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-benzylpyrazin-4-ium-2-carboxamide;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O.BrH/c13-12(16)11-9-15(7-6-14-11)8-10-4-2-1-3-5-10;/h1-7,9H,8H2,(H-,13,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYIJTYGRKVTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=NC=C2)C(=O)N.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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